

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Cat. No.:	B1519747

[Get Quote](#)

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**, identified by CAS Number 1159512-34-1.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's physicochemical properties, synthetic pathways, unique reactivity, and applications as a key building block. Methodologies for its strategic utilization in cross-coupling reactions are discussed, alongside essential safety and handling protocols, to provide a holistic resource for laboratory application.

Introduction and Strategic Importance

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[3] The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a trifluoromethyl group alongside two distinct halogen atoms (bromine and chlorine) imparts a unique combination of electronic properties and versatile reactivity.[5] The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.

The primary value of this reagent lies in its capacity for selective, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective cross-coupling reactions, making it an invaluable intermediate for constructing

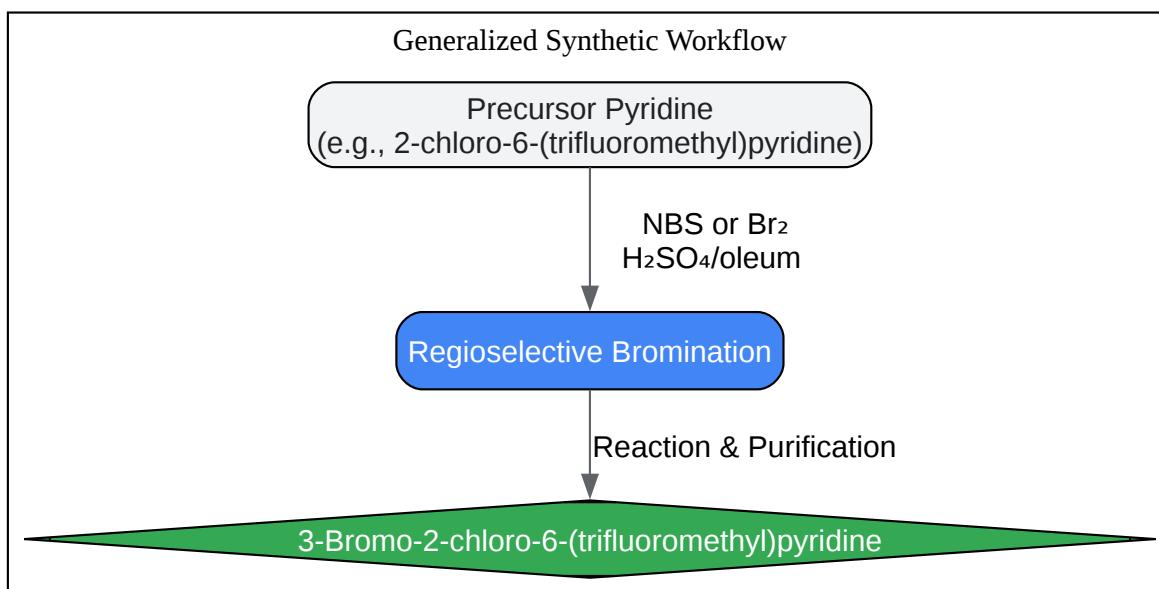
complex molecular architectures with precision and control.[\[6\]](#) This guide will explore the synthesis, reactivity, and practical application of this powerful synthetic intermediate.

Physicochemical and Handling Properties

Quantitative data for **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** has been consolidated from supplier technical specifications. Proper storage and handling are critical to maintaining the integrity of the compound.

Property	Value	Source(s)
CAS Number	1159512-34-1	[1] [2]
Molecular Formula	C ₆ H ₂ BrClF ₃ N	[3]
Molecular Weight	260.44 g/mol	[3]
Appearance	Solid	[7]
Purity	Typically ≥97%	[7]
Storage Conditions	2-8°C, dry and well-ventilated place	[3]
InChI Key	XLYJYRSSHPLAGP-UHFFFAOYSA-N	[7]

Synthesis Strategy and Mechanistic Considerations


The synthesis of polysubstituted pyridines like **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** is a non-trivial challenge that requires precise control of regiochemistry. While multiple routes can be envisioned, a common and effective strategy involves the construction of the trifluoromethylpyridine ring system followed by selective halogenation.

The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives include:[\[4\]](#)

- Ring construction from a building block that already contains the trifluoromethyl group.
- Chlorine/Fluorine exchange from a corresponding trichloromethylpyridine precursor.

- Direct trifluoromethylation of a pre-functionalized pyridine ring.

A plausible synthetic workflow, based on established chemical principles, is outlined below. The rationale behind this multi-step process is to introduce the substituents in an order that leverages directing group effects and ensures the desired isomeric purity.

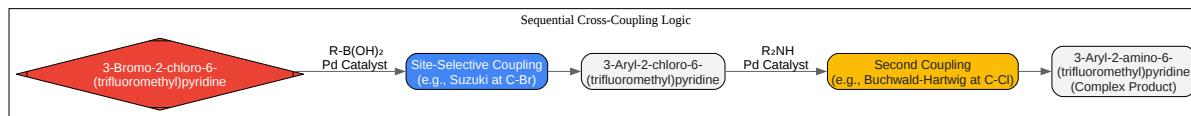
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

- Starting Material: Beginning with a 2,6-substituted pyridine simplifies the regiochemical outcome. 2-chloro-6-(trifluoromethyl)pyridine is a common intermediate.
- Bromination Conditions: The use of N-Bromosuccinimide (NBS) or bromine in strong acid (sulfuric acid/oleum) is a standard method for electrophilic halogenation of the electron-deficient pyridine ring. The trifluoromethyl group is strongly deactivating, directing the incoming electrophile (Br⁺) to the C3 or C5 position. The existing chloro group at C2 further influences this regioselectivity, favoring substitution at the C3 position.

- Purification: Following the reaction, purification is essential to isolate the desired isomer from any side products. Flash column chromatography is a standard method for this purpose, as noted in protocols for similar compounds.[8]


Reactivity and Application in Complex Molecule Synthesis

The synthetic utility of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference can be exploited to perform sequential, site-selective couplings.

This allows for a programmed approach to molecular assembly:

- First Coupling (at C3): A Suzuki, Sonogashira, Heck, or other cross-coupling reaction is performed under conditions optimized to activate the C-Br bond while leaving the C-Cl bond intact.
- Second Coupling (at C2): The resulting product, which still contains the chloro-substituent, can then undergo a second, often more forcing, cross-coupling reaction to introduce a different moiety at the C2 position.

This stepwise functionalization is a powerful tool for building molecular diversity from a single, versatile starting material.[5][6]

[Click to download full resolution via product page](#)

Caption: Logical workflow for sequential functionalization.

Exemplary Experimental Protocol: Site-Selective Suzuki Coupling

This protocol describes a representative procedure for a site-selective Suzuki-Miyaura cross-coupling reaction at the C3 position (C-Br).

Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.

Materials:

- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**
- Arylboronic acid (1.1 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equivalents)
- Triphenylphosphine (PPh_3 , 0.08 equivalents) or other suitable ligand
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- 1,4-Dioxane and Water (4:1 solvent mixture)
- Nitrogen or Argon gas supply

Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**, the arylboronic acid, and potassium carbonate.
- **Catalyst Preparation:** In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine.
- **Reaction Setup:** Add the catalyst mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Heating: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine product.

Self-Validating System: The success of the protocol is validated by characterization of the product (e.g., via NMR, MS) which should confirm the selective substitution at the bromine-bearing carbon and the retention of the chlorine atom. Spectroscopic data for the starting material is available from suppliers for comparison.[\[1\]](#)

Safety and Handling

As a halogenated and trifluoromethylated organic compound, **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** requires careful handling in a controlled laboratory environment. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provides a strong basis for a cautious approach.[\[9\]](#)

Hazard Profile (Inferred from Analogs):

- Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.[\[10\]](#)[\[11\]](#)
- Irritation: Causes skin and serious eye irritation.[\[10\]](#)[\[11\]](#)
- Respiratory: May cause respiratory irritation.[\[9\]](#)

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12]
- Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing and reducing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

It is mandatory to consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[13]

Conclusion

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a high-value synthetic intermediate that offers medicinal and agrochemical chemists a reliable platform for the synthesis of complex, biologically active molecules. Its key strengths—the presence of the metabolically robust trifluoromethyl group and the capacity for programmed, site-selective cross-coupling reactions—make it a powerful tool for lead discovery and optimization. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.

References

- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.** BLPharm.
- Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)-. CymitQuimica.
- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.** BOJNSCI.
- 3-Bromo-2-chloro-6-(trifluoromethyl)
- 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine - Usage in Synthesis. MySkinRecipes.
- Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.** MySkinRecipes.
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis. ChemicalBook.
- SAFETY DATA SHEET for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- General SAFETY D
- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Angene.
- 2-Bromo-6-(trifluoromethyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine [bojnsci.com]
- 3. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbino.com [nbino.com]
- 7. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]
- 8. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [3-Bromo-2-chloro-6-(trifluoromethyl)pyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519747#3-bromo-2-chloro-6-trifluoromethyl-pyridine-cas-number\]](https://www.benchchem.com/product/b1519747#3-bromo-2-chloro-6-trifluoromethyl-pyridine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com